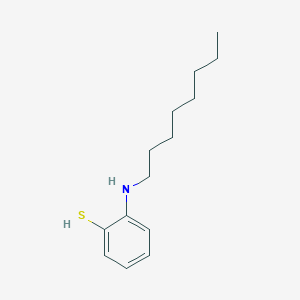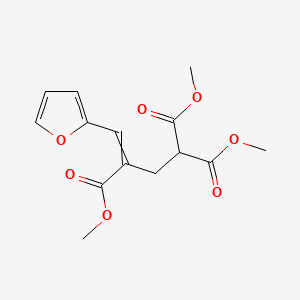
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is an organic compound characterized by the presence of a furan ring and multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate typically involves the esterification of 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butane derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-rich furan ring and the electron-withdrawing ester groups. These functional groups can interact with various molecular targets and pathways, facilitating different types of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,2-tricarboxylate: Similar structure but with a different position of the ester group.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,4-tricarboxylate: Another isomer with a different ester group position.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxamide: An amide derivative with similar structural features.
Uniqueness
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is unique due to the specific arrangement of its ester groups and the presence of the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
184421-13-4 |
|---|---|
Formule moléculaire |
C14H16O7 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H16O7/c1-18-12(15)9(7-10-5-4-6-21-10)8-11(13(16)19-2)14(17)20-3/h4-7,11H,8H2,1-3H3 |
Clé InChI |
IKDXECMWAVJBIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(=CC1=CC=CO1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


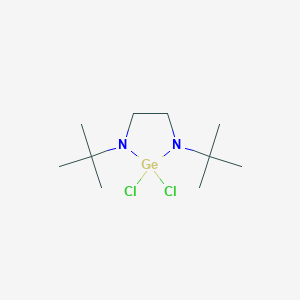
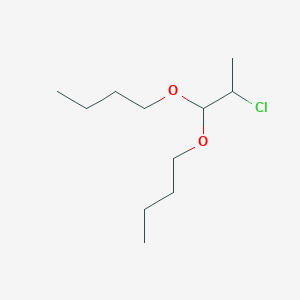
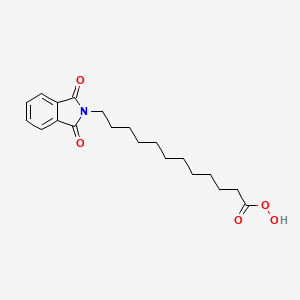
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
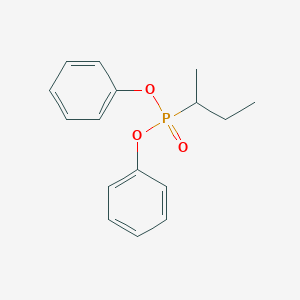
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
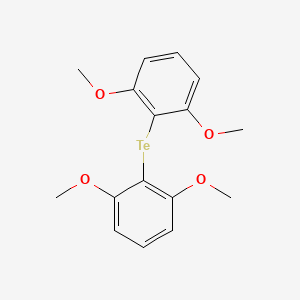
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
